Semivioxanthin
Overview
Description
Synthesis Analysis
The synthesis of semivioxanthin and its analogues involves directed metallation techniques. This strategy includes the synthesis of functionalized naphthalene or benzo[b]thiophene as building blocks, followed by the annelation of the pyrone. This method has been effectively applied to produce several analogues of semivioxanthin, including thiophene analogues (Kamila et al., 2003).
Molecular Structure Analysis
The molecular structure of semivioxanthin was determined through spectroscopic data comparison with its optical isomer. This detailed analysis provided insights into its reversed optical isomer properties, enhancing understanding of its biological activities (Yada et al., 2001).
Chemical Reactions and Properties
Semivioxanthin's chemical properties are closely related to its structure, particularly the presence of the naphthopyrone core. This core is crucial for its biological activities and is synthesized through reactions such as the tandem Michael–Dieckmann reaction. The total synthesis and confirmation of semiviriditoxin's stereochemistry, a compound related to semivioxanthin, underscore the significance of the naphthopyrone core in these compounds (Tan & Donner, 2009).
Physical Properties Analysis
Semivioxanthin's physical properties, such as solubility and stability, are influenced by its molecular structure. While detailed studies on semivioxanthin's physical properties specifically are scarce, research on related compounds like astaxanthin offers insight into the potential behavior of semivioxanthin in various environments. Astaxanthin's solubility in water and ethanol, for instance, can provide a comparative basis for understanding semivioxanthin's physical properties (Karki, Samanta, & Roccatano, 2016).
Chemical Properties Analysis
The chemical properties of semivioxanthin, such as its antioxidant activity, are central to its potential applications. While specific studies on semivioxanthin are limited, analogous research on betaxanthins and astaxanthin highlights the significance of the naphthopyrone structure for its antioxidant properties. These studies suggest that semivioxanthin could possess similar antioxidant and bioactive properties, contributing to its potential as a valuable compound in various applications (Esteves et al., 2022).
Scientific Research Applications
Synthesis and Analogues
Research on semivioxanthin has explored its synthesis and the creation of analogues, including the synthesis of several analogues of (±)-semivioxanthin using directed metallation. This work has reported the synthesis of functionalized naphthalene or benzo[b]thiophene as building blocks followed by the annelation of the pyrone, which is a crucial step in creating structurally related compounds (Kamila et al., 2003).
Biological Activity
Semivioxanthin has shown potential biological activity. For instance, (-)-semivioxanthin isolated from Cryptosporiopsis abietina exhibited abscisic activity against Hinoki cypress leaves and antifungal activity against Cladosporium herbarum. This suggests semivioxanthin's potential as a bioactive compound with applications in agriculture and antifungal treatments (YADA et al., 2001).
Complex Diketopiperazine Derivatives
Waikikiamides A-C, which are structurally complex diketopiperazine derivatives, and semivioxanthin were isolated from a Hawaiian marine fungal strain of Aspergillus sp. These compounds exhibit antiproliferative activity, indicating semivioxanthin's relevance in the study of novel anticancer agents (Wang et al., 2020).
Stereochemistry Confirmation
The total synthesis of semiviriditoxin, a related compound, and the confirmation of the absolute stereochemistry of semivioxanthin highlights the importance of stereochemical configurations in the biological activity and synthesis of complex natural products. Such studies are fundamental for understanding the structural basis of bioactivity and for the development of synthetic methodologies (Tan & Donner, 2009).
Safety And Hazards
properties
IUPAC Name |
(3R)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-7-3-8-4-9-5-10(19-2)6-11(16)12(9)14(17)13(8)15(18)20-7/h4-7,16-17H,3H2,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNCKEBBYADFPQ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220754 | |
Record name | Semivioxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Semivioxanthin | |
CAS RN |
70477-26-8 | |
Record name | Semivioxanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070477268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Semivioxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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